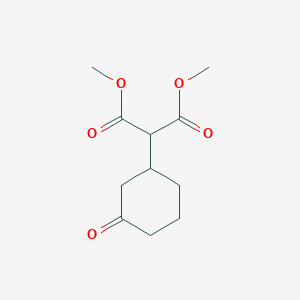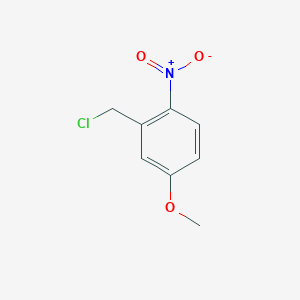
Benzyl 2-methylaziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can be crucial for its reactivity and interactions in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methylaziridine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a chiral amine, which is then protected using a carbobenzyloxy (Cbz) group.
Cyclization: The protected amine undergoes cyclization to form the aziridine ring. This step can be achieved using various reagents and conditions, such as base-induced cyclization or the use of aziridination agents.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-methylaziridine-1-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring can be opened by nucleophiles, leading to various substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Conditions often involve mild bases or acids to facilitate ring opening.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substituted Amines: Resulting from nucleophilic ring opening.
Aziridine N-oxides: Formed through oxidation.
Amines: Produced via reduction of the aziridine ring.
Aplicaciones Científicas De Investigación
Benzyl 2-methylaziridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-methylaziridine-1-carboxylate largely depends on its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets through nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
®-1-Cbz-2-methylaziridine: The enantiomer of Benzyl 2-methylaziridine-1-carboxylate, with similar reactivity but different stereochemistry.
N-Boc-2-methylaziridine: Another protected aziridine with a different protecting group (Boc instead of Cbz).
Unprotected 2-methylaziridine: The parent compound without any protecting groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and interactions in various chemical reactions. The Cbz group provides stability and can be selectively removed under specific conditions, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
benzyl 2-methylaziridine-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
LUBRSMFTXSITMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one](/img/structure/B8799290.png)








![2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B8799340.png)
